molecular formula C6H6ClNO2 B174659 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride CAS No. 197719-27-0

2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride

Cat. No.: B174659
CAS No.: 197719-27-0
M. Wt: 159.57 g/mol
InChI Key: XZXCVPKMCPXVFF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride is an organochlorine compound with the molecular formula C6H6ClNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride can be synthesized through the chlorination of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dimethyl-1,3-oxazole-4-carboxylic acid.

    Condensation reactions: It can react with amines to form amides.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) under basic conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Condensation reactions: Amines under mild heating.

Major Products Formed

    Nucleophilic substitution: Corresponding substituted oxazole derivatives.

    Hydrolysis: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

    Condensation reactions: Amides.

Scientific Research Applications

2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1,3-oxazole-4-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution and condensation reactions sets it apart from other similar compounds .

Properties

IUPAC Name

2,5-dimethyl-1,3-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)8-4(2)10-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXCVPKMCPXVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426935
Record name 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197719-27-0
Record name 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride
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2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride
Reactant of Route 5
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Reactant of Route 6
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2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride

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